
(2-Hydroxyquinolin-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(2-Hydroxyquinolin-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone: is a complex organic compound that belongs to the quinoline and piperazine chemical families. This compound features a quinoline ring system substituted with a hydroxyl group at the 2-position and a piperazine ring linked to a tetrahydrocinnoline moiety. Due to its unique structural characteristics, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline and piperazine precursors. One common synthetic route includes the following steps:
Quinoline Synthesis: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Piperazine Derivative Preparation: : Piperazine derivatives can be synthesized through the reaction of diethanolamine with ethylene dichloride under high temperature and pressure.
Coupling Reaction: : The quinoline and piperazine derivatives are then coupled using a suitable coupling reagent, such as carbonyldiimidazole (CDI), to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with continuous monitoring of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: : The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Dihydroquinoline derivatives.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its potential antibacterial and antifungal properties.
Medicine: : Research has explored its use as a lead compound for the development of new drugs targeting various diseases.
Industry: : It can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
Quinoline derivatives: : These compounds share the quinoline core but may have different substituents.
Piperazine derivatives: : These compounds contain the piperazine ring but may have different attached groups.
Tetrahydrocinnoline derivatives: : These compounds have the tetrahydrocinnoline moiety but may lack the quinoline or piperazine components.
Properties
IUPAC Name |
4-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21-14-17(16-6-2-4-8-19(16)23-21)22(29)27-11-9-26(10-12-27)20-13-15-5-1-3-7-18(15)24-25-20/h2,4,6,8,13-14H,1,3,5,7,9-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQZUQYVVPNYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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